molecular formula C15H22N2O B248445 1-Isopropyl-4-(phenylacetyl)piperazine

1-Isopropyl-4-(phenylacetyl)piperazine

Cat. No. B248445
M. Wt: 246.35 g/mol
InChI Key: WEBQSTUEUGDUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(phenylacetyl)piperazine, also known as IPP, is a chemical compound that belongs to the family of piperazines. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(phenylacetyl)piperazine is not fully understood. However, it has been suggested that it acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood and anxiety, which could explain the anxiolytic and antidepressant effects of 1-Isopropyl-4-(phenylacetyl)piperazine.
Biochemical and Physiological Effects:
Studies have shown that 1-Isopropyl-4-(phenylacetyl)piperazine has anxiolytic and antidepressant effects in animal models. It has also been shown to have antinociceptive effects, which could be beneficial for the treatment of pain. Additionally, it has been suggested that 1-Isopropyl-4-(phenylacetyl)piperazine could have potential as a drug candidate for the treatment of cancer and HIV due to its ability to inhibit the growth of cancer cells and the replication of HIV.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Isopropyl-4-(phenylacetyl)piperazine in lab experiments is its ability to cross the blood-brain barrier, which could be beneficial for studying its effects on the central nervous system. However, one limitation is that the synthesis method is relatively complex and requires specific reagents, which could make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-Isopropyl-4-(phenylacetyl)piperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and HIV. Another direction is to study its effects on other serotonin receptors, as well as other neurotransmitter systems. Additionally, it could be beneficial to develop more efficient synthesis methods to obtain larger quantities of 1-Isopropyl-4-(phenylacetyl)piperazine for further research.
In conclusion, 1-Isopropyl-4-(phenylacetyl)piperazine is a chemical compound that has been widely studied for its potential therapeutic applications in various fields. The synthesis method involves the reaction of DABCO with phenylacetyl chloride and isopropylamine. Its mechanism of action is not fully understood, but it has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. 1-Isopropyl-4-(phenylacetyl)piperazine has anxiolytic and antidepressant effects in animal models and has potential as a drug candidate for the treatment of various diseases. However, the synthesis method is relatively complex, and more efficient methods need to be developed to obtain larger quantities for further research.

Synthesis Methods

The synthesis of 1-Isopropyl-4-(phenylacetyl)piperazine involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with phenylacetyl chloride and isopropylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained after purification by column chromatography. The yield of the synthesis method is around 60-70%.

Scientific Research Applications

1-Isopropyl-4-(phenylacetyl)piperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and HIV.

properties

Product Name

1-Isopropyl-4-(phenylacetyl)piperazine

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-phenyl-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H22N2O/c1-13(2)16-8-10-17(11-9-16)15(18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

WEBQSTUEUGDUSD-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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